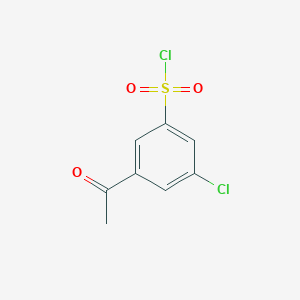
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 3-acetil-5-clorobenceno-1-sulfonilo es un compuesto orgánico con la fórmula molecular C8H6Cl2O3S y un peso molecular de 253.10 g/mol . Este compuesto se caracteriza por la presencia de un grupo acetilo, un átomo de cloro y un grupo cloruro de sulfonilo unidos a un anillo de benceno. Se utiliza comúnmente en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica y la industria.
Métodos De Preparación
La síntesis de cloruro de 3-acetil-5-clorobenceno-1-sulfonilo normalmente implica reacciones de sustitución electrofílica aromática. Un método común es la sulfonilación de 3-acetil-5-clorobenceno usando ácido clorosulfónico (ClSO3H) en condiciones controladas . La reacción procede como sigue:
Reacción de sulfonilación: El 3-acetil-5-clorobenceno reacciona con ácido clorosulfónico para formar el derivado de cloruro de sulfonilo.
Condiciones de reacción: La reacción generalmente se lleva a cabo a bajas temperaturas para evitar la descomposición y garantizar un alto rendimiento.
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando la rentabilidad y la eficiencia.
Análisis De Reacciones Químicas
El cloruro de 3-acetil-5-clorobenceno-1-sulfonilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloruro de sulfonilo puede ser sustituido por nucleófilos como aminas, alcoholes y tioles, formando derivados de sulfonamida, éster sulfonato y sulfonotioato, respectivamente.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.
Sustitución electrofílica aromática: El anillo de benceno puede participar en otras reacciones de sustitución electrofílica aromática, introduciendo grupos funcionales adicionales en el anillo.
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y alcoholes, agentes oxidantes como permanganato de potasio y agentes reductores como hidruro de aluminio y litio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El cloruro de 3-acetil-5-clorobenceno-1-sulfonilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Biología: El compuesto se utiliza en la modificación de biomoléculas, como proteínas y péptidos, para estudiar su estructura y función.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del cloruro de 3-acetil-5-clorobenceno-1-sulfonilo implica su reactividad como electrófilo. El grupo cloruro de sulfonilo es altamente reactivo hacia los nucleófilos, lo que le permite formar enlaces covalentes con diversas especies nucleofílicas. Esta reactividad se aprovecha en la síntesis de derivados de sulfonamida y sulfonato, que son importantes en la química medicinal .
Comparación Con Compuestos Similares
El cloruro de 3-acetil-5-clorobenceno-1-sulfonilo se puede comparar con otros compuestos similares, como:
Cloruro de 3-acetil-4-clorobenceno-1-sulfonilo: Similar en estructura pero con el átomo de cloro en una posición diferente en el anillo de benceno.
Cloruro de 3-clorobencenosulfonilo: Carece del grupo acetilo, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.
Cloruro de 4-clorobencenosulfonilo: Similar al cloruro de 3-clorobencenosulfonilo pero con el átomo de cloro en la posición para.
La singularidad del cloruro de 3-acetil-5-clorobenceno-1-sulfonilo radica en su patrón de sustitución específico, que confiere reactividad y aplicaciones distintas en diversos campos.
Propiedades
Fórmula molecular |
C8H6Cl2O3S |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
3-acetyl-5-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |
Clave InChI |
HFKRPZOLWJKOOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)

![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)


![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)
